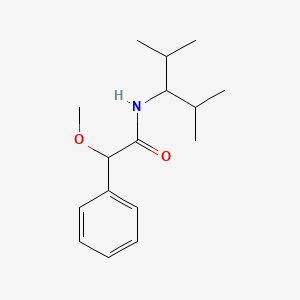![molecular formula C16H14BrClN2O2S B3928521 3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928521.png)
3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
Vue d'ensemble
Description
3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a chemical compound that is widely used in scientific research. This compound is also known as BAY 43-9006 and is used as an inhibitor of various protein kinases. The compound has been shown to have potential therapeutic applications in the treatment of cancer, and it is currently being studied for its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves its ability to inhibit various protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these protein kinases, the compound is able to disrupt signaling pathways that are involved in cell proliferation and angiogenesis, which are processes that are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential therapeutic applications in the treatment of cancer, as it is able to inhibit various protein kinases that are involved in cell proliferation and angiogenesis. Additionally, the compound has been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of other diseases that are characterized by inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its ability to inhibit various protein kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of research is the development of more specific inhibitors of protein kinases, which could reduce the potential for off-target effects. Additionally, researchers are studying the potential therapeutic applications of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is widely used in scientific research as an inhibitor of various protein kinases. The compound has been shown to have potential therapeutic applications in the treatment of cancer, and it is currently being studied for its mechanism of action and its effects on biochemical and physiological processes.
Propriétés
IUPAC Name |
3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S/c1-9-3-5-11(8-13(9)18)19-16(23)20-15(21)10-4-6-14(22-2)12(17)7-10/h3-8H,1-2H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWXLNRMJBVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-chloro-4-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3928441.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928449.png)
![N-[4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3928451.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3928457.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3928471.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928477.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3928484.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3928500.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane](/img/structure/B3928503.png)
![N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3928515.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3928526.png)
![3-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928536.png)
